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molecular formula C6H4Cl4Si B1585543 Silane, trichloro(4-chlorophenyl)- CAS No. 825-94-5

Silane, trichloro(4-chlorophenyl)-

Cat. No. B1585543
M. Wt: 246 g/mol
InChI Key: ABADVTXFGWCNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987009

Procedure details

The Grignard reagent solution prepared, under nitrogen, from 1-bromo-4-chlorobenzene (38.3 g, 0.2 mol) and magnesium (4.867 g, 0.2 g atom) in 300 ml anhydrous diethyl ether, is filtered through a glass filter-stick by nitrogen pressure into a graduated feed-funnel, from which it is fed during 21/4 hours into a stirred solution of redistilled silicon tetrachloride (102 g, 0.6 mol) in 200 ml of dry ether. The solution is heated at reflux temperature an additional 2 hours, then cooled and filtered under nitrogen. If not protected from the air, the solution turns red and reduced yields are obtained. The ether and excess silicon chloride is concentrated in vacuum and the residue distilled in vacuum under nitrogen. 4-Chlorophenyl trichlorosilane (17 g, 35 percent yield), b.p. 84°-85° C/3.4 mm, nD27.5 1.5400, and bis(4-chlorophenyl) dichlorosilane (6.2 g, 20 percent yield), b.p. 146°-150° C/0.4 mm, m.p. 60°-61° C are obtained.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
4.867 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[Mg].[Si:10]([Cl:14])([Cl:13])([Cl:12])[Cl:11]>C(OCC)C>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([Si:10]([Cl:13])([Cl:12])[Cl:11])=[CH:3][CH:4]=1.[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([Si:10]([C:2]2[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=2)([Cl:14])[Cl:11])=[CH:3][CH:4]=1

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
38.3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Cl
Name
Quantity
4.867 g
Type
reactant
Smiles
[Mg]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter-stick by nitrogen pressure into a graduated feed-funnel, from which it
CUSTOM
Type
CUSTOM
Details
4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature an additional 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered under nitrogen
CUSTOM
Type
CUSTOM
Details
reduced yields
CUSTOM
Type
CUSTOM
Details
are obtained
CONCENTRATION
Type
CONCENTRATION
Details
The ether and excess silicon chloride is concentrated in vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in vacuum under nitrogen

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
ClC1=CC=C(C=C1)[Si](Cl)(Cl)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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